![molecular formula CH3NO2 B3068092 [Oxido(oxo)(15N)(15N)azaniumyl]methane CAS No. 23717-53-5](/img/structure/B3068092.png)

[Oxido(oxo)(15N)(15N)azaniumyl]methane

Descripción general

Descripción

[Oxido(oxo)(15N)(15N)azaniumyl]methane is a useful research compound. Its molecular formula is CH3NO2 and its molecular weight is 62.033 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Methane Oxidation and Nitrogen Interaction

Research by Acton and Baggs (2011) focused on the interactions between nitrogen application rate, methane oxidation, and nitrous oxide production in soil. They used 15N-enrichment approaches to quantify methane oxidation rates and source partition N2O production, exploring the potential interactions between methane oxidation and nitrifier-N2O production. Their findings suggest that nitrogen loadings inhibited methane oxidation, and nitrification was the predominant source of N2O production in certain nitrogen treatments (Acton & Baggs, 2011).

Methane Oxidation in Aquatic Ecosystems

Roland et al. (2021) studied methane cycle interactions with nitrogen, iron, and manganese cycles in a eutrophic lake. They measured anaerobic methane oxidation rates with the addition of different potential electron acceptors, including 15N-labeled nitrate. The results showed significant methane oxidation rates, particularly with the addition of nitrate, indicating efficient utilization of available substrates by prokaryote communities (Roland et al., 2021).

Oxidative Upgrading of Methane

Hammond, Conrad, and Hermans (2012) reported on the challenges and developments in the field of oxidative methane upgrading. They highlighted the importance of this research in revolutionizing the chemical value chain, indicating the potential for creating more valuable products from methane (Hammond et al., 2012).

Methane Conversion to Chemicals and Fuels

Lunsford (2000) discussed the potential of methane as a feedstock for producing chemicals and energy sources. The research explored various strategies for converting methane to valuable products like ethylene or liquid hydrocarbon fuels, highlighting the challenges and potential economic benefits of utilizing methane more extensively (Lunsford, 2000).

Methane Oxidation-Dependent Nitrogen Fixation

Shinoda, Bao, and Minamisawa (2019) examined methane oxidation-dependent nitrogen fixation in rice roots and isolated methanotrophs from rice roots. Their study suggests that methane oxidation stimulates nitrogen fixation in low-nitrogen environments and contributes to the nutrient cycle in paddy fields (Shinoda et al., 2019).

Methane to Methanol Conversion

Banerjee et al. (2015) reported on the key species in the enzymatic oxidation of methane to methanol. Their study provides insights into the potential for bioremediation and development of synthetic approaches for methane-based alternative fuels and chemical industry feedstocks (Banerjee et al., 2015).

Mecanismo De Acción

Target of Action

Methane-oxidizing bacteria (mob) are known to interact with methane and its derivatives . These bacteria play a crucial role in the carbon cycle of freshwater ecosystems .

Mode of Action

It’s known that methane and its derivatives can be oxidized by mob . This process involves the conversion of methane to methanol, which is a crucial step in the carbon cycle .

Biochemical Pathways

Methane and its derivatives are known to be involved in the carbon cycle, specifically in the process of methane oxidation .

Result of Action

It’s known that methane and its derivatives can influence the regulatory mechanisms and signaling pathways involved in oxidative and nitrosative stress responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds like NH4±N, dissolved oxygen (DO), methane (CH4), and carbon dioxide (CO2) can influence the action, efficacy, and stability of [Oxido(oxo)(15N)(15N)azaniumyl]methane .

Propiedades

IUPAC Name |

[oxido(oxo)(15N)(15N)azaniumyl]methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-VQEHIDDOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.033 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

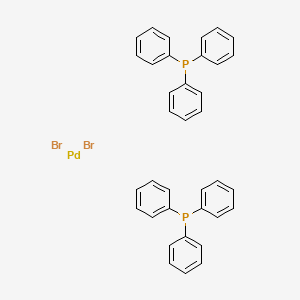

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis(1-adamantyl)phosphino]biphenyl](/img/structure/B3068049.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)